Potassium sucrose octasulfate

Vue d'ensemble

Description

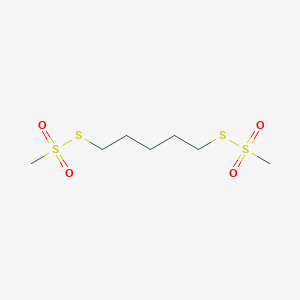

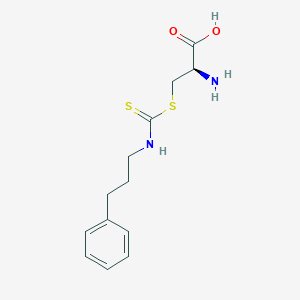

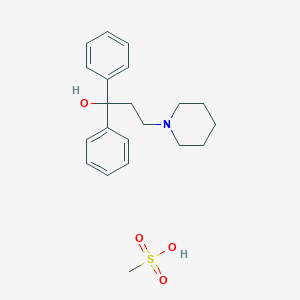

Potassium Sucrose Octasulfate is a pharmaceutical secondary standard and a certified reference material . It is an alkaline aluminum-sucrose complex that inhibits peptic hydrolysis and raises gastric pH . It is also a component of the gastrointestinal protectant sucralfate .

Synthesis Analysis

Potassium Sucrose Octasulfate is manufactured as a complex by the reaction of the aqueous sucrose octasulfate obtained by sulfation of sucrose with aqueous basic PAC .Molecular Structure Analysis

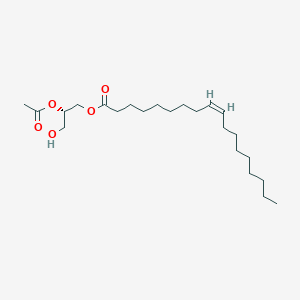

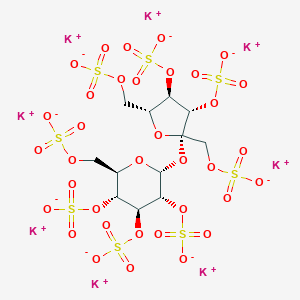

The molecular formula of Potassium Sucrose Octasulfate is C12H14K8O35S8 . Its molecular weight is 1287.52 g/mol . The InChI key is XISWAUUBQBEDFB-QRDGSJRXSA-F .Chemical Reactions Analysis

Potassium Sucrose Octasulfate is used in the preparation of the "Potassium Sucrose Octa Sulfate Reference Standard (Control 961)" . It is also used in the manufacturing of Sucralfate, a complex formed by the reaction of the aqueous sucrose octasulfate with aqueous basic PAC .Physical And Chemical Properties Analysis

Potassium Sucrose Octasulfate is a solid substance . It has a molecular weight of 1287.52 g/mol .Applications De Recherche Scientifique

Application 1: Diabetic Wound Healing

- Summary of the Application : PSO is used in the treatment of diabetic wounds, which are a significant medical challenge due to excessive secretion of matrix metalloproteinase-9 (MMP-9). This enzyme degrades the extracellular matrix and growth factors, causing severe vascular damage and hindering wound healing .

- Methods of Application or Experimental Procedures : A double-network porous hydrogel composed of poly (methyl methacrylate-co-acrylamide) (p (MMA-co-AM)) and polyvinyl alcohol (PVA) was constructed using the high internal phase emulsion (HIPE) technique. This hydrogel was used as a vehicle for the delivery of PSO . The hydrogel showed high drug-loading performance and effective PSO release .

- Results or Outcomes : Both in vitro and in vivo studies showed that the p (MMA-co-AM)/PVA@PSO hydrogel had good biocompatibility and significantly accelerated diabetic wound healing by inhibiting excessive MMP-9 in diabetic wounds, increasing growth factor secretion, improving vascularization, increasing collagen deposition, and promoting re-epithelialization .

Application 2: Gastrointestinal Protectant

- Summary of the Application : PSO is a component of the gastrointestinal protectant sucralfate. It’s an alkaline aluminum−sucrose complex that inhibits peptic hydrolysis and raises gastric pH, protecting esophageal epithelium against acid injury .

- Methods of Application or Experimental Procedures : Sucralfate, containing PSO, is administered orally. It forms a protective coating over damaged tissues, allowing them to heal without further damage from stomach acid .

- Results or Outcomes : Sucralfate has been used effectively in the treatment of gastrointestinal ulcers and gastroesophageal reflux disease (GERD) .

Application 3: Tumor Growth Inhibition

- Summary of the Application : PSO has been shown to inhibit tumor growth in mouse melanoma and lung carcinoma models .

- Methods of Application or Experimental Procedures : PSO inhibits fibroblast growth factor 2 (FGF-2) binding to endothelial cells and also removes any pre-bound FGF-2 from these cells .

- Results or Outcomes : The application of PSO resulted in the inhibition of tumor growth in the tested models .

Application 4: Thrombin Inhibition

- Summary of the Application : PSO can bind to exosite II of thrombin (KD = 1.4 µM) and inhibit its catalytic activity (IC50 = 4.5 µM). As such, it has been used as a surrogate for heparin .

- Methods of Application or Experimental Procedures : The application of PSO in this context would involve its administration in a manner similar to that of heparin, a commonly used anticoagulant .

- Results or Outcomes : The application of PSO resulted in the inhibition of thrombin’s catalytic activity, which could potentially be beneficial in conditions where thrombin activity is detrimental .

Application 5: Anti-Inflammatory and Antioxidant Activity

- Summary of the Application : PSO, as a nano-oligosaccharide factor, exhibits good drug stability and serves multiple roles, including the regulation of MMPs, stabilization of related growth factors, promotion of angiogenesis, and improvement of inflammatory response and oxidative stress .

- Methods of Application or Experimental Procedures : The application of PSO in this context would involve its administration in a manner that allows it to exert its anti-inflammatory and antioxidant effects .

- Results or Outcomes : The application of PSO resulted in the improvement of inflammatory response and oxidative stress, which could potentially be beneficial in conditions characterized by inflammation and oxidative stress .

Orientations Futures

Propriétés

IUPAC Name |

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISWAUUBQBEDFB-QRDGSJRXSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14K8O35S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium sucrose octasulfate | |

CAS RN |

73264-44-5 | |

| Record name | Sucrosofate potassium anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073264445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | octapotassium (2R,3R,4S,5R,6R)-2-{[(2S,3S,4R,5R)-3,4-disulfato-2,5-bis(sulfatomethyl)oxolane-2-yl]oxy}-3,4,5-trisulfato-6-(sulfatomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCROSOFATE POTASSIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8CB6ERJ54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.